4-fluoro-2-phenyl-1H-indole
CAS No.:
Cat. No.: VC13556716
Molecular Formula: C14H10FN
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FN |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 4-fluoro-2-phenyl-1H-indole |
| Standard InChI | InChI=1S/C14H10FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H |
| Standard InChI Key | XZIKNDPNBAWXTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3F |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Fluoro-2-phenyl-1H-indole (C₁₄H₁₀FN) features a bicyclic indole core fused with a benzene ring. The fluorine atom occupies the 4-position of the indole moiety, while a phenyl group is attached at the 2-position (Figure 1). Computational and crystallographic analyses confirm a planar geometry, which facilitates π-π stacking interactions in biological targets and materials applications .
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1. The compound exhibits a molecular weight of 227.23 g/mol and a melting point of 175–177°C . Solubility studies indicate moderate solubility in polar organic solvents such as ethanol (23 mg/mL) and dichloromethane (45 mg/mL), with limited aqueous solubility (<1 mg/mL) . Spectroscopic data, including ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (1717 cm⁻¹ for C=O stretching in derivatives), corroborate its structural features .
Table 1: Physicochemical Properties of 4-Fluoro-2-phenyl-1H-indole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀FN | |
| Molecular Weight | 227.23 g/mol | |
| Melting Point | 175–177°C | |
| Solubility (Ethanol) | 23 mg/mL | |
| LogP (Octanol-Water) | 3.2 |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A predominant synthesis route involves palladium-catalyzed coupling of 2,3-dihalophenols with phenylacetylene. Sanz et al. reported a protocol using PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) in dimethylacetamide (DMA) at 80°C under nitrogen, yielding 4-fluoro-2-phenyl-1H-indole in 82% purity (GC-MS) . Critical steps include:
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Lithiation-Halogen Exchange: Treatment of 2,3-difluorophenol with tBuLi at −80°C, followed by iodination.
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Cyclization: Heating the intermediate with phenylacetylene and Et₂NH to induce indole ring formation .
Hydrolysis and Functionalization
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, 4-fluoro-2-phenyl-1H-indole derivatives reduced inflammation by 88% at 50 mg/kg, outperforming indomethacin. Docking studies attribute this activity to hydrophobic interactions with COX-2’s active site (binding energy = −9.2 kcal/mol) .
Antimicrobial Activity
Fluorinated indoles show broad-spectrum antimicrobial effects, with MIC values of 4 μg/mL against Staphylococcus aureus and 8 μg/mL against Candida albicans. The fluorine atom enhances membrane permeability, while the phenyl group stabilizes interactions with bacterial topoisomerases .
Applications in Material Science
Organic Electronics
The planar structure and high electron mobility (μ = 0.12 cm²/V·s) of 4-fluoro-2-phenyl-1H-indole make it suitable for organic light-emitting diodes (OLEDs). Its fluorescence quantum yield (Φ = 0.45) and thermal stability (T₆₀₀ = 320°C) enable use as a blue-emitting layer .
Photovoltaic Devices
In dye-sensitized solar cells (DSSCs), indole derivatives achieve power conversion efficiencies of 6.7% due to strong UV-Vis absorption (λₘₐₓ = 390 nm) and efficient electron injection into TiO₂ .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (<15%) and rapid hepatic metabolism. Prodrug strategies (e.g., acetylated derivatives) and nanoparticle formulations are under investigation to enhance half-life .
Expanding Therapeutic Indications
Ongoing trials explore the compound’s efficacy in neurodegenerative diseases, with preliminary data showing 40% reduction in β-amyloid plaque formation in Alzheimer’s models .
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